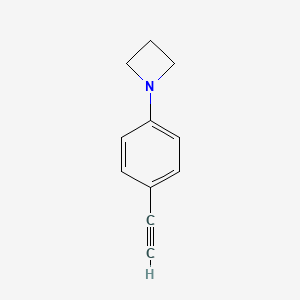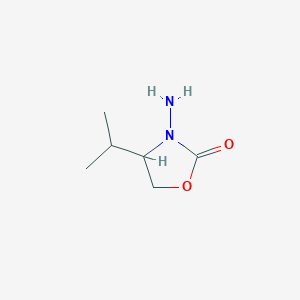
1-(4-Ethynylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethynylphenyl)azetidine is a compound that features a four-membered azetidine ring substituted with a 4-ethynylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other four-membered heterocycles. The ethynyl group adds further reactivity, making this compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)azetidine can be synthesized through several methods. One common approach involves the [2 + 2] cycloaddition reaction between an imine and an alkyne. This reaction is typically carried out under photochemical conditions, often referred to as the aza Paternò–Büchi reaction . The reaction conditions usually involve UV light irradiation in the presence of a suitable photosensitizer.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale azetidine synthesis involve optimizing the cycloaddition reactions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethynylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethyl-substituted azetidines.
Substitution: Halogenated phenyl azetidines.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethynylphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.
Wirkmechanismus
The mechanism by which 1-(4-Ethynylphenyl)azetidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target proteins, influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1-Phenylazetidine: Lacks the ethynyl group, resulting in different reactivity and applications.
1-(4-Bromophenyl)azetidine: Substituted with a bromine atom, leading to distinct chemical behavior.
1-(4-Methylphenyl)azetidine: Contains a methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(4-Ethynylphenyl)azetidine is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound in synthetic chemistry and a promising candidate in medicinal chemistry for the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C11H11N |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-(4-ethynylphenyl)azetidine |
InChI |
InChI=1S/C11H11N/c1-2-10-4-6-11(7-5-10)12-8-3-9-12/h1,4-7H,3,8-9H2 |
InChI-Schlüssel |
ISGGZDJOQBNBRP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)N2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)
![4H-1-Benzopyran-4-one,5,6,7,8-tetrahydro-5,6,7-trihydroxy-8-[[4-oxo-2-(2-phenylethyl)-4H-1-benzopyran-6-yl]oxy]-2-(2-phenylethyl)-, (5S,6R,7R,8S)](/img/structure/B12067377.png)
![Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)



![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)






![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)
